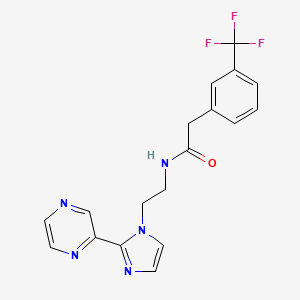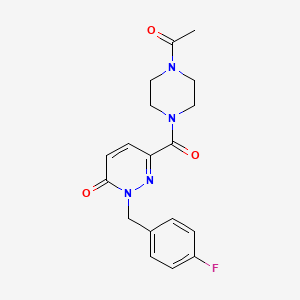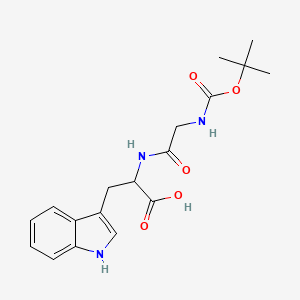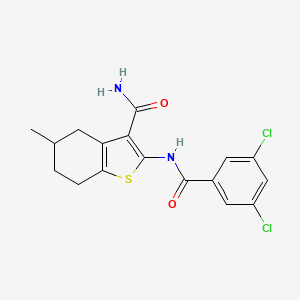![molecular formula C15H13N3OS B2831483 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-80-3](/img/structure/B2831483.png)
2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one are yet to be fully identified. It is known that similar 1,3,5-triazine derivatives exhibit a broad range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Mode of Action
It is believed to interact with its targets in a way that disrupts their normal function, leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar 1,3,5-triazine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability and overall pharmacological profile .
Result of Action
Given the range of biological activities exhibited by similar 1,3,5-triazine derivatives, it is likely that the compound has a significant impact on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
Triazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the triazine derivative.
Cellular Effects
Some triazine derivatives have been found to exhibit anticancer, antiviral, and antifungal activities , suggesting that they may influence cell function and cellular processes in various ways.
Molecular Mechanism
Triazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
-
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and triazine precursors. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
-
Introduction of the Benzylsulfanyl Group: : The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with a thiol derivative of the pyrido[1,2-a][1,3,5]triazin-4-one core. Common reagents for this step include sodium hydride or potassium carbonate as bases to deprotonate the thiol group .
-
Methylation: Methyl iodide or dimethyl sulfate are commonly used methylating agents in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : Reduction reactions can target the triazine ring or the sulfanyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Halogenated derivatives can be formed using reagents like N-bromosuccinimide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: N-bromosuccinimide, benzyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazine derivatives
Substitution: Halogenated benzyl derivatives
Scientific Research Applications
2-(Benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: It has been investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Chemical Biology: The compound’s unique structure allows it to be used as a probe in studying biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share the triazine core and have been studied for their anticancer, antimicrobial, and antiviral activities.
Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives: These compounds have similar structures but may differ in the substituents attached to the core, leading to variations in their biological activities.
Uniqueness
The combination of these groups with the triazine core enhances its biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-benzylsulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-6-5-9-18-13(11)16-14(17-15(18)19)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOHLEINCFXYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate](/img/structure/B2831404.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2831406.png)
![6-Cyclopropyl-2-{[1-(4-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831407.png)
![ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2831409.png)
![Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2831411.png)
![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}benzenesulfonamide](/img/structure/B2831412.png)

![3-isopentyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2831416.png)

![3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2831420.png)


